4-formyl-5-methyl-1H-pyrrole-2-carbonitrile: A Comprehensive Technical Guide on Structural Profiling, Synthesis, and Applications
4-formyl-5-methyl-1H-pyrrole-2-carbonitrile: A Comprehensive Technical Guide on Structural Profiling, Synthesis, and Applications
Executive Summary
In the landscape of modern medicinal chemistry, highly functionalized pyrroles serve as indispensable pharmacophores. 4-formyl-5-methyl-1H-pyrrole-2-carbonitrile (CAS: 728899-33-0) is a prime example of a sophisticated, multi-substituted heterocyclic building block[1]. Characterized by a highly polarized "push-pull" electronic distribution, this molecule acts as a critical precursor in the rational design of receptor tyrosine kinase (RTK) inhibitors, fluorescent probes, and porphyrin analogs.
This whitepaper provides an in-depth mechanistic analysis of its regioselective synthesis, physicochemical profiling, and downstream applications in drug discovery, tailored for synthetic chemists and drug development professionals.
Structural and Physicochemical Profiling
The structural integrity and reactivity of 4-formyl-5-methyl-1H-pyrrole-2-carbonitrile are dictated by the competing electronic effects of its substituents. The C5-methyl group acts as a weak electron donor via hyperconjugation, while the C2-carbonitrile and C4-formyl groups are strong electron-withdrawing moieties via resonance and induction. This creates a highly stable, conjugated push-pull system that heavily influences both its synthetic accessibility and its binding affinity in biological targets.
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics and structural properties of the compound, essential for structure-based drug design (SBDD) and pharmacokinetic modeling.
| Property | Value | Method / Source |
| Chemical Name | 4-formyl-5-methyl-1H-pyrrole-2-carbonitrile | IUPAC Nomenclature |
| CAS Registry Number | 728899-33-0 | Chemical Database[1] |
| Molecular Formula | C₇H₆N₂O | Elemental Analysis |
| Molecular Weight | 134.137 g/mol | Calculated[1] |
| Hydrogen Bond Donors | 1 (Pyrrole N-H) | Structural Analysis |
| Hydrogen Bond Acceptors | 2 (C=O, C≡N) | Structural Analysis |
| Electronic Architecture | Push-Pull Conjugation | Resonance Modeling |
Mechanistic Synthesis: Regioselective Vilsmeier-Haack Formylation
The synthesis of 4-formyl-5-methyl-1H-pyrrole-2-carbonitrile is classically achieved through the Vilsmeier-Haack reaction , the gold standard for formylating electron-rich heterocycles[2].
The regioselectivity of this reaction is a masterclass in electrophilic aromatic substitution (EAS). The starting material, 5-methyl-1H-pyrrole-2-carbonitrile, possesses two unsubstituted positions: C3 and C4. The C2-carbonitrile group strongly deactivates the ring, particularly at the C3 and C5 positions (ortho/para equivalents). Conversely, the C5-methyl group donates electron density specifically to the C4 position. Consequently, the chloromethyleneiminium ion (Vilsmeier reagent) selectively attacks the C4 carbon, yielding the desired 4-formyl derivative with high precision[3].
Regioselective Vilsmeier-Haack formylation workflow targeting the C4 position.
Self-Validating Experimental Protocol
To ensure high fidelity and reproducibility, the following step-by-step methodology incorporates strict in-process controls and causality checkpoints.
Step 1: Preparation of the Vilsmeier Reagent
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Action: Cool anhydrous N,N-dimethylformamide (DMF) (3.0 eq) to 0 °C under an inert nitrogen atmosphere. Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise over 30 minutes.
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Causality: The reaction between DMF and POCl₃ is highly exothermic. Dropwise addition at 0 °C prevents the thermal degradation of the forming chloromethyleneiminium ion, ensuring a high concentration of the active electrophile[3].
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Validation: The solution will transition from colorless to a pale yellow, viscous complex.
Step 2: Electrophilic Aromatic Substitution
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Action: Dissolve 5-methyl-1H-pyrrole-2-carbonitrile (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier complex at 0 °C. Gradually warm the mixture to room temperature and stir for 2–3 hours.
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Causality: Slow addition mitigates localized heating, which can lead to pyrrole polymerization. The C5-methyl group directs the electrophile exclusively to the C4 position[2].
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Validation: Monitor via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 7:3). The complete disappearance of the starting material spot and the emergence of a baseline spot (the highly polar iminium salt) confirms reaction completion.
Step 3: Hydrolysis and Quenching
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Action: Pour the reaction mixture slowly onto crushed ice containing saturated aqueous sodium acetate (NaOAc). Adjust the pH to 7–8.
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Causality: NaOAc serves as a mild base to hydrolyze the iminium intermediate into the final aldehyde. Using a strong base (like NaOH) would risk base-catalyzed degradation or unwanted side reactions of the carbonitrile group[3].
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Validation: The color will shift dramatically from deep orange/red to a pale yellow as the iminium salt breaks down, accompanied by the precipitation of the crude product.
Step 4: Isolation and Purification
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Action: Filter the precipitate, wash thoroughly with cold distilled water to remove residual DMF and phosphate salts, and dry under vacuum. Recrystallize from an ethanol/water mixture.
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Validation: The process should yield a crystalline solid (>80% yield).
Analytical Validation
A robust analytical suite is required to confirm the regiochemistry of the formylation.
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¹H NMR (DMSO-d₆): The defining feature is the disappearance of the C4 proton and the appearance of an aldehyde proton singlet at ~9.8 ppm. The pyrrole N-H will appear as a broad singlet at ~12.5 ppm, while the C3-H will present as a singlet at ~7.3 ppm. The C5-methyl group will appear at ~2.4 ppm.
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FT-IR Spectroscopy: The spectrum will exhibit a sharp, distinct C≡N stretching band at ~2220 cm⁻¹, a strong C=O stretch at ~1650 cm⁻¹ (shifted lower due to conjugation with the pyrrole ring), and a broad N-H stretch at ~3200 cm⁻¹.
Downstream Applications in Drug Discovery
In pharmaceutical development, 4-formyl-5-methyl-1H-pyrrole-2-carbonitrile is predominantly utilized as a precursor for generating pyrrole-indolinone based kinase inhibitors (analogous to the blockbuster drug Sunitinib).
The highly reactive C4-formyl group undergoes Knoevenagel condensation with substituted oxindoles. The resulting conjugated double bond locks the molecule into a planar conformation, which is an absolute requirement for deep insertion into the ATP-binding pocket of Receptor Tyrosine Kinases (RTKs) such as VEGFR and PDGFR. The C2-carbonitrile group provides additional hydrogen-bonding interactions with the hinge region of the kinase, significantly boosting binding affinity and target residence time.
Downstream application workflow for synthesizing receptor tyrosine kinase inhibitors.
References
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Title: 4-formyl-5-methyl-1H-pyrrole-2-carbonitrile - CAS 728899-33-0 Source: MolAid Chemical Database URL: [Link]
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Title: Pyrrole chemistry. XXI. Synthetic approaches to cyanopyrroles Source: Canadian Journal of Chemistry (1980) URL: [Link]
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Title: Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent Source: RSC Advances (2023) URL: [Link]
Sources
- 1. 4-formyl-5-methyl-1H-pyrrole-2-carbonitrile - CAS号 728899-33-0 - 摩熵化学 [molaid.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
